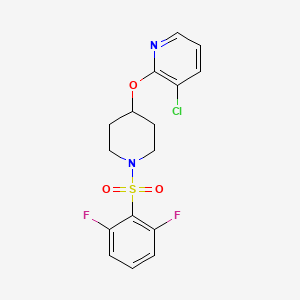

3-(3,4-dimethoxyphenyl)-1-(4-fluorobenzyl)quinazoline-2,4(1H,3H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(3,4-dimethoxyphenyl)-1-(4-fluorobenzyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C23H19FN2O4 and its molecular weight is 406.413. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis Methods

Quinazoline-2,4(1H,3H)-diones, including compounds structurally related to "3-(3,4-dimethoxyphenyl)-1-(4-fluorobenzyl)quinazoline-2,4(1H,3H)-dione," have been synthesized using various methods. For example, Tran et al. (2005) described a facile synthesis approach starting with fluorobenzoic acid to produce a series of 3-amino-1H-quinazoline-2,4-diones, highlighting a key synthesis step involving the generation of a dianion of urea and subsequent intramolecular nucleophilic displacement (Tran et al., 2005). Additionally, Patil et al. (2008) developed an efficient protocol for synthesizing quinazoline-2,4(1H,3H)-diones derivatives from 2-aminobenzonitriles with carbon dioxide using cesium carbonate as a catalyst (Patil et al., 2008).

Applications in Medicinal Chemistry

Quinazoline-2,4(1H,3H)-diones have been investigated for their potential applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmacologically active compounds. For instance, some derivatives have been explored for their cytotoxic activities against various cancer cell lines. Deady et al. (2003) synthesized carboxamide derivatives of benzo[b][1,6]naphthyridines and evaluated their growth inhibitory properties against leukemia and carcinoma cell lines, with some compounds showing potent cytotoxicity (Deady et al., 2003).

Material Science Applications

Quinazoline derivatives have also found applications in material science, particularly as electron-transport materials. Huang et al. (2006) synthesized a series of dibenzothiophene and dibenzothiophene-S,S-dioxide derivatives containing quinoxaline and pyrazine moieties, which exhibited high electron mobilities and were used as effective electron-transport materials for organic light-emitting devices (Huang et al., 2006).

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(3,4-dimethoxyphenyl)-1-(4-fluorobenzyl)quinazoline-2,4(1H,3H)-dione involves the condensation of 3,4-dimethoxyaniline with 4-fluorobenzaldehyde to form 3-(3,4-dimethoxyphenyl)-1-(4-fluorobenzyl)quinazoline-2,4(1H,3H)-dione.", "Starting Materials": [ "3,4-dimethoxyaniline", "4-fluorobenzaldehyde", "acetic anhydride", "sodium acetate", "sulfuric acid", "ethanol" ], "Reaction": [ "3,4-dimethoxyaniline is dissolved in acetic anhydride and heated to 80°C.", "Sodium acetate is added to the mixture and the reaction is stirred for 30 minutes.", "4-fluorobenzaldehyde is added dropwise to the reaction mixture and the reaction is stirred for 2 hours.", "The reaction mixture is cooled and poured into ice-cold water.", "The resulting solid is filtered and washed with water.", "The solid is dissolved in ethanol and sulfuric acid is added dropwise to the solution.", "The solution is heated to reflux for 2 hours.", "The solution is cooled and the resulting solid is filtered and washed with water.", "The solid is recrystallized from ethanol to yield 3-(3,4-dimethoxyphenyl)-1-(4-fluorobenzyl)quinazoline-2,4(1H,3H)-dione." ] } | |

CAS-Nummer |

899922-69-1 |

Molekularformel |

C23H19FN2O4 |

Molekulargewicht |

406.413 |

IUPAC-Name |

3-(3,4-dimethoxyphenyl)-1-[(4-fluorophenyl)methyl]quinazoline-2,4-dione |

InChI |

InChI=1S/C23H19FN2O4/c1-29-20-12-11-17(13-21(20)30-2)26-22(27)18-5-3-4-6-19(18)25(23(26)28)14-15-7-9-16(24)10-8-15/h3-13H,14H2,1-2H3 |

InChI-Schlüssel |

KIPRZEYIVCOUHF-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC=C(C=C4)F)OC |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2H-1,3-benzodioxol-5-yloxy)-N-[2-(3,5-dimethylphenoxy)ethyl]acetamide](/img/structure/B2886181.png)

![4-Bromo-2-[(5,6,7,8-tetrahydronaphthalen-1-ylamino)methyl]phenol](/img/structure/B2886186.png)

![tert-butylN-({8-amino-5,5-dioxo-5lambda6-thiaspiro[3.5]nonan-2-yl}methyl)carbamate](/img/structure/B2886188.png)

![7-(1H-imidazol-1-yl)-3-(4-methoxyphenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2886189.png)

![N-[(2-chloro-6-{methyl[(pyridin-3-yl)methyl]amino}phenyl)methyl]prop-2-enamide](/img/structure/B2886192.png)

![N-[2-(methylsulfanyl)phenyl]-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2886194.png)

![3-((5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)amino)-N-(4-ethoxyphenethyl)-4-methylbenzamide](/img/structure/B2886196.png)

![N-[5-bromo-2-(2-chlorobenzoyl)phenyl]-4-cyanobenzamide](/img/structure/B2886197.png)